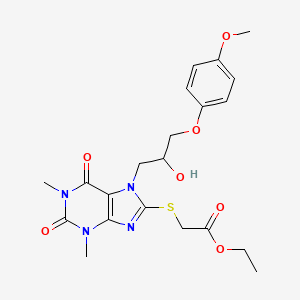

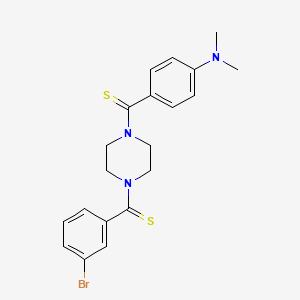

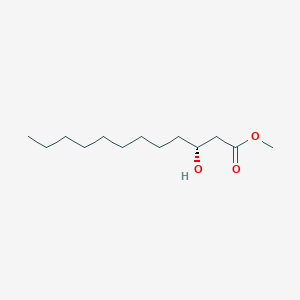

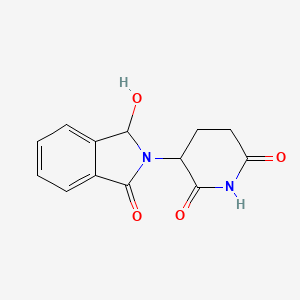

![molecular formula C18H14N2O2S B2831639 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866897-52-1](/img/no-structure.png)

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

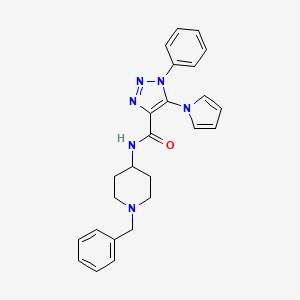

The compound “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a series of transformations including hydrolysis, cyclization, and condensation . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of similar compounds reveals that all ring atoms in the benzo[4,5]furo pyrimidinone moieties are almost coplanar . This suggests that the compound “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” may have a similar planar structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques. For instance, IR and NMR spectra can provide information about the functional groups present in the compound .Applications De Recherche Scientifique

Application in Cancer Treatment

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary of the Application

Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source. However, the anticancer potential of these compounds is often evaluated using in vitro and in vivo models of cancer .

Results or Outcomes

The results indicate that these pyrimidine derivatives have promising anticancer activity. However, the source does not provide specific quantitative data or statistical analyses .

Application in Diversity-Oriented Synthesis

Specific Scientific Field

Methods of Application or Experimental Procedures

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Results or Outcomes

The annulation reaction leads to the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . However, the source does not provide specific quantitative data or statistical analyses .

Application in Antimicrobial Research

Specific Scientific Field

Medicinal Chemistry and Microbiology

Summary of the Application

Pyrimidine derivatives have shown potential as antimicrobial agents . The reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source. However, the antimicrobial potential of these compounds is often evaluated using in vitro models of microbial infections .

Results or Outcomes

The results indicate that these pyrimidine derivatives have promising antimicrobial activity. However, the source does not provide specific quantitative data or statistical analyses .

Application in Organic Synthesis

Summary of the Application

Pyrimidine derivatives can be used in organic synthesis . In some reactions, an excess of amines leads to their conversion to N,N-dimethylformamidine derivatives .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source. However, the synthesis of these compounds is often carried out using standard organic synthesis techniques .

Results or Outcomes

The results indicate that these pyrimidine derivatives can be effectively synthesized. However, the source does not provide specific quantitative data or statistical analyses .

Orientations Futures

Propriétés

Numéro CAS |

866897-52-1 |

|---|---|

Nom du produit |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Formule moléculaire |

C18H14N2O2S |

Poids moléculaire |

322.38 |

Nom IUPAC |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c1-10-7-8-12(9-11(10)2)20-17(21)16-15(19-18(20)23)13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,19,23) |

Clé InChI |

ZCGNSWYINYFWDO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2831564.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)